molecular formula C17H17N5O B2356493 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine CAS No. 338965-07-4

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

Cat. No.: B2356493
CAS No.: 338965-07-4
M. Wt: 307.357
InChI Key: GPQRSSNRWBYLCH-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine is a complex organic compound that features a pyrimidine core substituted with methoxybenzyl and pyridinyl groups

Preparation Methods

The synthesis of 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine can be compared with other similar compounds, such as:

    5-(1H-pyrazol-4-yl)isophthalic acid:

    N-Benzyl-4-bromobenzamide: This compound contains a benzyl group and bromobenzamide moiety, with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-23-12-7-5-11(6-8-12)10-13-15(18)21-17(22-16(13)19)14-4-2-3-9-20-14/h2-9H,10H2,1H3,(H4,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQRSSNRWBYLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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